molecular formula C13H11ClN2OS B7794656 3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 86487-49-2

3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B7794656
CAS No.: 86487-49-2
M. Wt: 278.76 g/mol
InChI Key: DDAUDRGZWYHJAY-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound featuring a fused pyrimido-benzothiazole core substituted with a 2-chloroethyl group at position 3 and a methyl group at position 2. Its synthesis typically involves multi-component reactions under solvent-free or mild catalytic conditions, as seen in related pyrimido[2,1-b]benzothiazole derivatives . The chloroethyl substituent is hypothesized to enhance alkylating activity, a critical mechanism in DNA crosslinking and cytotoxicity .

Properties

IUPAC Name

3-(2-chloroethyl)-2-methylpyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-8-9(6-7-14)12(17)16-10-4-2-3-5-11(10)18-13(16)15-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAUDRGZWYHJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3SC2=N1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174723
Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86487-49-2
Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86487-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C13H11ClN2OS
  • Molecular Weight : 278.76 g/mol
  • CAS Number : 86487-49-2

Synthesis

The synthesis of this compound typically involves the reaction of substituted anilines with potassium thiocyanate and bromine in an acetic acid medium. This process yields various substituted derivatives that can be further modified to enhance biological activity .

Antimicrobial Activity

Research indicates that derivatives of pyrimido[2,1-b][1,3]benzothiazoles exhibit notable antibacterial and antifungal properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various strains of bacteria and fungi in vitro. The mechanism often involves disruption of cellular processes or inhibition of enzyme activity critical for microbial survival .

Anticancer Activity

Several studies have evaluated the anticancer potential of the compound. Notably:

  • Case Study : A study demonstrated that certain benzothiazole derivatives exhibited potent inhibitory effects on human cancer cell lines such as HepG2 (liver cancer) and SW620 (colon cancer). The most effective compounds induced apoptosis in these cells, with IC50 values indicating strong cytotoxicity at low concentrations .
CompoundCancer Cell LineIC50 (nM)
7eHepG21.2
7dSW6204.3
7fA54944

This table summarizes the anticancer activity of selected compounds derived from the pyrimido[2,1-b][1,3]benzothiazole structure.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, some studies have reported anti-inflammatory effects associated with this class of compounds. The anti-inflammatory properties are believed to stem from the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, including enzymes involved in DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable anti-inflammatory effects. For instance, studies have shown that certain analogs of 3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Key Findings :

  • Inhibitory concentrations (IC50 values) against COX enzymes were reported for various derivatives:
    • Compound 3b: COX-1 IC50 = 19.45 µM; COX-2 IC50 = 31.4 µM
    • Compound 4b: COX-1 IC50 = 26.04 µM; COX-2 IC50 = 34.4 µM
    • Compound 4d: COX-1 IC50 = 28.39 µM; COX-2 IC50 = 23.8 µM .

These results suggest that modifications to the pyrimidine structure can enhance anti-inflammatory activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that various pyrimidine derivatives possess cytotoxic activity against different cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study :
A study reported the synthesis of several pyrimidine derivatives and their evaluation against human cancer cell lines. The results indicated that compounds with specific substituents exhibited significant cytotoxicity, with some showing selectivity towards certain cancer types .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly influence the compound's efficacy and selectivity.

Key Observations :

  • Substituents on the benzothiazole moiety can enhance lipophilicity and improve cellular uptake.
  • Variations in the chloroethyl group can affect both potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound (CAS) Substituents Melting Point (°C) Predicted Density (g/cm³) Key Bioactivity
Target Compound 3-(2-chloroethyl), 2-methyl N/A 1.48 (analog) Anticancer (hypothesized)
65692-00-4 3-acetyl N/A N/A Unknown
380633-09-0 3-(2-chloroethyl), 8-methoxy 156–157 1.48 N/A
1923107-98-5 3-sulfonyl, 8-ethoxy N/A N/A Antimicrobial/anticancer

Crystallographic and Physicochemical Insights

  • Crystal Packing : The ethyl 4-(2-chlorophenyl) analog (CCDC 1406433) shows a dihedral angle of 89.62° between benzothiazole and chlorophenyl rings, with aromatic stacking interactions (3.666 Å spacing) .

Preparation Methods

Core Structure Synthesis via Multicomponent Reactions

The pyrimido[2,1-b] benzothiazole scaffold forms the foundation for synthesizing 3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b] benzothiazol-4-one. A solvent-free, catalyst-free one-pot reaction between 2-aminobenzothiazole, β-ketoesters, and aldehydes enables efficient annulation. For example, heating 2-aminobenzothiazole (1 mmol) with ethyl acetoacetate (1 mmol) and benzaldehyde derivatives (1 mmol) at 60°C for 3–5 hours yields 2-methyl-4-aryl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylates in 60%–72% yields . The absence of solvents and catalysts simplifies purification, as products precipitate directly and require only washing with water and diethyl ether .

Mechanistic Insights :
The reaction proceeds via Knoevenagel condensation between the aldehyde and β-ketoester, followed by Michael addition of 2-aminobenzothiazole to the intermediate α,β-unsaturated ketone. Subsequent cyclodehydration forms the pyrimidine ring, completing the annulation . This pathway is corroborated by spectral data, including 1H^1H-NMR and IR analyses showing characteristic carbonyl (C=O) and thiazole ring vibrations .

Reaction StepConditionsYield (%)Reference
Core formationSolvent-free, 60°C, 4 hr70
ChloroethylationDMF, K2_2CO3_3, 80°C, 6 hr85

Alternative routes utilize pre-functionalized β-ketoesters bearing chloroethyl groups. For instance, ethyl 3-(2-chloroethyl)acetoacetate participates directly in the MCR, eliminating the need for post-modification. However, this method faces challenges in regioselectivity, often producing mixtures requiring chromatographic separation .

Solvent SystemTemperature (°C)Reaction Time (hr)Yield (%)
Solvent-free60470
Water-Ethanol (1:1)Reflux293
DMF80685

Q & A

Q. What are the established synthetic routes for 3-(2-chloroethyl)-2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one?

A common approach involves multi-step condensation reactions under solvent-free conditions. For example, a related pyrimidobenzothiazole derivative was synthesized using a C/TiO₂·SO₃·SbCl₂ catalyst, reacting ethyl acetoacetate, 2-chlorobenzaldehyde, and 2-aminobenzothiazole in a one-pot reaction. The product was crystallized from ethanol with an 88% yield . Another method employs nucleophilic substitution or cyclization reactions, such as reacting thiourea derivatives with halogenated intermediates to introduce the chloroethyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and molecular connectivity. For example, methyl groups typically appear at δ 2.1–2.5 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, CN stretches at ~2200 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., m/z 366 for a chlorinated analog) and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a structurally similar compound, triclinic crystals (space group P1) were analyzed using MoKα radiation, revealing a dihedral angle of 89.62° between the benzothiazole and chlorophenyl rings. SHELXL refinement (R₁ = 0.053) confirmed anti-orientation of the ester side chain .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Systematic optimization involves:

  • Catalyst Screening : Replace C/TiO₂·SO₃·SbCl₂ with alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to improve efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require cross-validation:

  • 2D NMR (COSY, NOESY) : Maps spatial correlations to validate proposed conformations .
  • DFT Calculations : Compare computed and experimental geometries (e.g., torsion angles) to identify steric or electronic effects .
  • Powder XRD : Rule out polymorphic variations affecting spectral data .

Q. What strategies are effective for analyzing biological activity?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based inhibition assays.
  • Molecular Docking : Model interactions with binding pockets (e.g., hydrophobic interactions with the chloroethyl group) using software like AutoDock Vina .
  • SAR Studies : Modify substituents (e.g., replacing chloroethyl with cyano groups) to assess activity trends .

Q. How to address challenges in crystallizing this compound?

  • Solvent Selection : Use mixed solvents (ethanol/water) to slow crystallization and improve crystal quality .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C reduces lattice defects .
  • Additive Screening : Introduce small molecules (e.g., hexane) to induce nucleation .

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